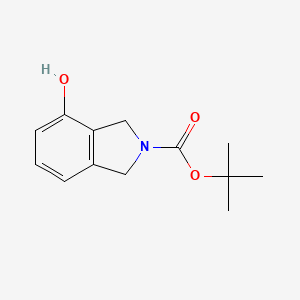

tert-Butyl 4-hydroxyisoindoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 4-hydroxyisoindoline-2-carboxylate: is an organic compound with the molecular formula C13H17NO3 . It is a derivative of isoindoline, a heterocyclic compound that contains a

Actividad Biológica

tert-Butyl 4-hydroxyisoindoline-2-carboxylate (CAS Number: 871013-92-2) is a chemical compound that has garnered attention for its potential biological activities, particularly as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- Structural Characteristics : The compound features a tert-butyl group and a hydroxyisoindoline structure, which contribute to its biological properties.

Synthesis

The synthesis of this compound can be achieved through various routes. One notable method involves the reaction of N-BOC-isoindoline-4-boronic acid with dihydrogen peroxide in the presence of ammonium chloride in tetrahydrofuran, yielding a high purity product (97.9%) after extraction and purification steps .

Inhibition of ROCK1 and ROCK2

Recent studies have identified this compound as a potent inhibitor of Rho kinases (ROCKs). These kinases play crucial roles in various cellular processes, including cytoskeletal dynamics and cell migration. Inhibiting ROCK activity has therapeutic implications for diseases such as cancer and cardiovascular disorders.

Key Findings :

- The compound demonstrated significant inhibition of IL-17 secretion in T-cells, suggesting potential anti-inflammatory properties .

- In vitro assays showed that it effectively reduced the secretion of pro-inflammatory cytokines, indicating its role in modulating immune responses .

Case Studies

- Cancer Research : A study examining the effects of ROCK inhibitors on tumor growth found that this compound significantly reduced tumor size in mouse models by inhibiting cell proliferation and promoting apoptosis .

- Cardiovascular Health : Another investigation focused on the compound's ability to regulate vascular smooth muscle cell contraction. The results indicated that it could prevent excessive contraction induced by various stimuli, thereby offering a potential therapeutic avenue for hypertension .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- CYP450 Interaction : Does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP3A4), indicating a low potential for drug-drug interactions .

Data Table: Pharmacological Properties

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | None |

| Log Po/w (iLOGP) | 2.49 |

| Log Kp (skin permeation) | -6.83 cm/s |

Aplicaciones Científicas De Investigación

Inhibition of Rho Kinases (ROCK1 and ROCK2)

Recent studies have identified tert-butyl 4-hydroxyisoindoline-2-carboxylate as a potent inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are crucial in various cellular processes, including cytoskeletal dynamics and cell migration. Inhibiting ROCK activity has therapeutic implications for several diseases, including cancer and cardiovascular disorders.

Key Findings :

- The compound demonstrated significant inhibition of IL-17 secretion in T-cells, suggesting potential anti-inflammatory properties.

- In vitro assays indicated that it effectively reduced the secretion of pro-inflammatory cytokines, modulating immune responses.

Cancer Research

A study investigated the effects of ROCK inhibitors on tumor growth, revealing that this compound significantly reduced tumor size in mouse models. The mechanism involved inhibiting cell proliferation and promoting apoptosis.

Cardiovascular Health

Another investigation focused on the compound's ability to regulate vascular smooth muscle cell contraction. Results indicated that it could prevent excessive contraction induced by various stimuli, suggesting a potential therapeutic avenue for hypertension.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

| Property | Value |

|---|---|

| GI Absorption | High |

| Blood-Brain Barrier Permeability | Yes |

| CYP450 Interaction | None |

| Log Po/w (iLOGP) | 2.49 |

| Log Kp (skin permeation) | -6.83 cm/s |

These properties indicate a low potential for drug-drug interactions and favorable absorption characteristics.

Propiedades

IUPAC Name |

tert-butyl 4-hydroxy-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h4-6,15H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWGDHUTSZFFIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.